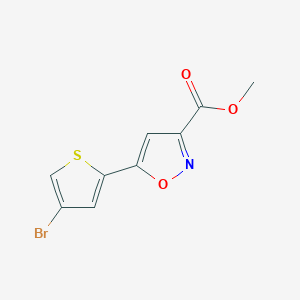
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea typically involves the reaction of 5-bromo-2-chloropyridine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea can be compared with other similar compounds, such as:
1-(5-bromo-2-chloropyridin-3-yl)ethanone: Similar pyridine ring structure but with an ethanone moiety instead of a phenylurea group.
5-bromo-2-chloropyridin-3-yl)-methanol: Contains a methanol group instead of a phenylurea group.
5-bromo-2-chloro-4-ethoxypyridine: Similar pyridine ring structure with an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylurea moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9BrClN3O |
|---|---|
Poids moléculaire |
326.57 g/mol |
Nom IUPAC |
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-6-10(11(14)15-7-8)17-12(18)16-9-4-2-1-3-5-9/h1-7H,(H2,16,17,18) |
Clé InChI |
CYECHEVMNRNOIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=C(N=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


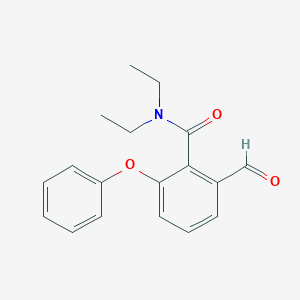
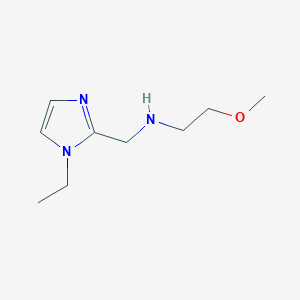
![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)
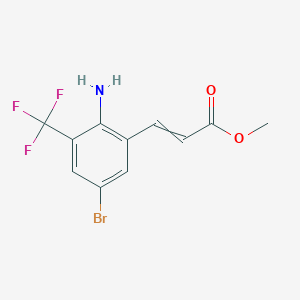
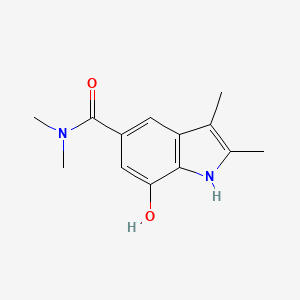
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)
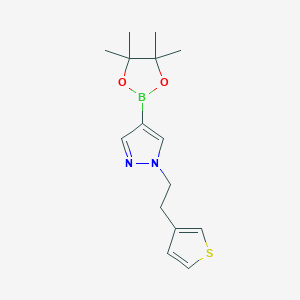
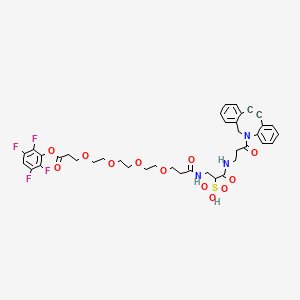
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
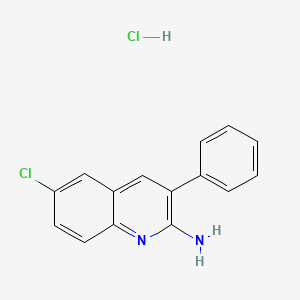


![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)
